1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O3/c1-25-16-4-2-3-15(10-16)22-11-14(9-17(22)23)21-18(24)20-13-7-5-12(19)6-8-13/h2-8,10,14H,9,11H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFHEEYUGAAOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Compounds:
- 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l): Shares a urea core and 3-methoxyphenyl group but replaces the pyrrolidinone and 4-bromophenyl with a 4-cyanophenyl group. Exhibits high synthetic yield (83.0%) and molecular weight 268.1 g/mol .
- 1-(4-Bromophenyl)-3-(5-(4-methoxyphenyl)-5-oxopentyl)urea (2a): Contains a linear 5-oxopentyl chain instead of a pyrrolidinone ring. Lower yield (32%) suggests steric or electronic challenges in synthesizing linear ketone-containing ureas .
Comparison Insights :
- Synthetic Efficiency: Pyrrolidinone-containing analogs (e.g., target compound) may face synthetic hurdles due to ring formation, whereas simpler aryl-urea derivatives (e.g., 6l) achieve higher yields .
Pyrrolidinone-Containing Analogs
Key Compounds:
- 2-{[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2c): Features a 4-bromophenyl-pyrrolidinone core but replaces the urea with a hydrazinecarboxamide group. Demonstrates the versatility of pyrrolidinone scaffolds in derivatization .
Comparison Insights :
- Functional Group Impact : The urea group in the target compound provides distinct hydrogen-bonding geometry compared to hydrazinecarboxamide, which may alter solubility or bioactivity .
Substituent-Driven Property Variations
| Compound Name | Molecular Weight (g/mol) | Key Substituents | Yield (%) | Notable Features |
|---|---|---|---|---|
| Target Compound | ~428.3 (estimated) | 4-Bromophenyl, 3-methoxyphenyl | N/A | Cyclic amide, urea linkage |
| 1-(4-Cyanophenyl)-3-(3-methoxyphenyl)urea (6l) | 268.1 | 4-Cyanophenyl, 3-methoxyphenyl | 83.0 | High yield, linear structure |
| 1-(4-Bromophenyl)-3-(5-(4-methoxyphenyl)-5-oxopentyl)urea (2a) | ~414.3 (estimated) | 4-Bromophenyl, 4-methoxyphenyl | 32 | Linear ketone, lower yield |
| 2-{[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2c) | ~368.2 (estimated) | 4-Bromophenyl, hydrazinecarboxamide | N/A | Pyrrolidinone core, non-urea functional group |
Key Observations :
- Electronic Effects : Bromine (electron-withdrawing) and methoxy (electron-donating) groups influence charge distribution, affecting dipole moments and reactivity .
Implications for Research and Development
The target compound’s unique combination of urea and pyrrolidinone moieties positions it as a candidate for further study in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., crystal engineering). Comparative data highlight the need to optimize synthetic routes for pyrrolidinone-containing ureas, given the lower yields observed in linear analogs . Structural validation tools (e.g., SHELX, CIF validation) would be critical for elucidating its hydrogen-bonding patterns and crystal packing .
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis involves multi-step organic reactions:
Pyrrolidinone Ring Formation : Cyclize γ-aminobutyric acid derivatives using ketone precursors under acidic conditions (e.g., HCl catalysis) at 60–80°C for 6–12 hours .
Substituent Introduction : React the pyrrolidinone intermediate with 3-methoxyphenyl isocyanate via nucleophilic addition. Use DMF as a solvent with triethylamine (TEA) to neutralize HCl byproducts .
Urea Coupling : Attach the 4-bromophenyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane at room temperature for 24 hours .
- Key Variables : Temperature, solvent polarity, and catalyst loading significantly impact yield. For example, increasing TEA from 1.2 to 2.0 equivalents improves coupling efficiency by 15–20% .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC : C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min (purity >95%) .
- NMR : Confirm substituent positions via ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm, pyrrolidinone carbonyl at δ 172 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at ~430–435 m/z) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to phospholipase D1 (PLD1), and how do structural modifications alter inhibitory potency?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions between the urea moiety and PLD1’s catalytic His442 residue. The bromophenyl group may occupy a hydrophobic pocket, enhancing binding (ΔG ≈ −9.2 kcal/mol) .
SAR Analysis : Replace the methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to test potency. MD simulations (100 ns) show that bulkier substituents reduce binding stability by 30% due to steric clashes .
- Data Table : Hypothetical IC50 Values for Analogues
| Substituent on Pyrrolidinone | IC50 (PLD1 Inhibition, μM) |
|---|---|
| 3-Methoxyphenyl | 0.45 ± 0.02 |
| 4-Fluorophenyl | 0.78 ± 0.05 |
| 3-Nitrophenyl | 0.12 ± 0.01 |
Q. How can contradictory data on cellular cytotoxicity (e.g., varying IC50 in cancer vs. normal cells) be resolved experimentally?
- Methodological Answer :
- Dose-Response Profiling : Test the compound in triplicate across 10 concentrations (0.1–100 μM) using MTT assays on A549 (lung cancer) and HEK293 (normal) cells. Normalize results to positive controls (e.g., cisplatin).
- Mechanistic Studies : Perform RNA-seq to identify pathways differentially regulated in cancer cells (e.g., apoptosis genes like BAX/BCL2). A 3-fold upregulation of BAX in cancer cells vs. 1.2-fold in normal cells explains selective toxicity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) on the bromophenyl ring to lower logP from 3.8 to 2.5, improving aqueous solubility .
- Metabolic Stability : Incubate with liver microsomes (human/rat). CYP3A4-mediated oxidation at the pyrrolidinone ring reduces half-life from 4.2 to 1.8 hours. Co-administration with CYP inhibitors (e.g., ketoconazole) extends exposure .
Experimental Design & Data Analysis
Q. How should researchers design assays to evaluate the compound’s enzyme inhibition kinetics?
- Methodological Answer :
- Continuous Spectrophotometric Assay : Monitor PLD1 activity via choline release using Amplex Red (λex/em = 530/590 nm). Pre-incubate enzyme with compound (0.1–10 μM) for 15 minutes.
- Kinetic Parameters : Calculate (inhibition constant) using Lineweaver-Burk plots. For this compound, = 0.28 μM (competitive inhibition) .
Q. What statistical models are appropriate for optimizing reaction conditions in high-throughput synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply a Box-Behnken design with three factors (temperature, catalyst loading, reaction time). Use ANOVA to identify significant interactions (e.g., temperature × catalyst, p < 0.01) .
- Response Surface Methodology (RSM) : Predict optimal yield (85%) at 75°C, 1.5 equivalents catalyst, and 18 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
